Calciumhypochlorite

Description

Properties

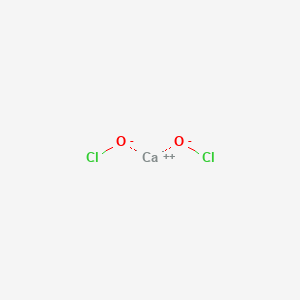

IUPAC Name |

calcium;dihypochlorite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDCIXGCQPQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl.[O-]Cl.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-54-3 | |

| Record name | Calcium hypochlorite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

physicochemical properties of calcium hypochlorite

An In-depth Technical Guide on the Physicochemical Properties of Calcium Hypochlorite (B82951)

Introduction

Calcium hypochlorite, Ca(OCl)₂, is an inorganic compound widely utilized for its potent oxidizing and disinfecting properties. It is the primary active ingredient in commercial products such as bleaching powder and is extensively used in water treatment, sanitation, and as a bleaching agent in various industries.[1][2] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of its chemical behavior.

Core Physicochemical Properties

The fundamental properties of calcium hypochlorite are summarized in the tables below. These properties dictate its storage, handling, and application.

General and Physical Properties

| Property | Value | References |

| Chemical Formula | Ca(OCl)₂ | [1][2][3] |

| Molecular Weight | 142.98 g/mol | [1][3][4][5][6] |

| Appearance | White to grayish granular solid, powder, or tablets. Commercial samples may appear yellow. | [1][6][7][8][9] |

| Odor | Strong, characteristic odor of chlorine. | [4][7][8] |

| Density | 2.35 g/cm³ (at 20°C) | [1][4][6][10][11] |

| Melting Point | 100°C (212°F); Decomposes at this temperature. | [1][4][5][6][7][12] |

| Boiling Point | Decomposes at 175°C (347°F). | [1][4][5][6] |

Solubility and Solution Properties

| Property | Value | References |

| Solubility in Water | 21 g/100 mL (at 25°C); Reacts with water upon dissolution. | [1][4][5][6] |

| Solubility Notes | Described as sparingly soluble; dissolution is slow.[13] Solubility is lower in hard water due to the presence of calcium and magnesium ions. | [4][5][14][15] |

| pH of Aqueous Solution | Typically 10 - 12, highly alkaline. The pH depends on the concentration of the solution. | [16][17][18][19] |

Stability and Reactivity

| Property | Description | References |

| Stability | Relatively stable under dry and cool conditions.[20] Slowly decomposes in moist air.[1] Decomposition is accelerated by heat, sunlight, and moisture.[21][22] The hydrated form is considered safer for handling. | |

| Reactivity | A powerful oxidizing agent.[20][23] Reacts vigorously with acids to release toxic chlorine gas.[1] Incompatible with organic materials, ammonia, amines, and finely divided metals; contact can cause fire or explosion. | [7][8][22] |

| Decomposition | Exothermically decomposes at elevated temperatures.[22] At 100°C, decomposition begins.[7][12] Above 175°C, decomposition is rapid, releasing toxic gases like chlorine and oxygen.[1][4][5][7][8] |

Experimental Protocols

The determination of calcium hypochlorite's properties involves several standard analytical techniques.

Determination of Available Chlorine via Iodometric Titration

This method quantifies the oxidizing capacity of calcium hypochlorite, expressed as "available chlorine."

-

Preparation of Sample: Accurately weigh a sample of calcium hypochlorite and dissolve it in a known volume of deionized water to prepare a stock solution.

-

Reaction: Transfer an aliquot of the stock solution into an Erlenmeyer flask. Add an excess of potassium iodide (KI) solution and acidify the mixture with acetic acid or sulfuric acid. The hypochlorite ions (OCl⁻) oxidize the iodide ions (I⁻) to iodine (I₂).

-

OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O

-

-

Titration: Immediately titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Endpoint Detection: As the solution turns pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration until the blue color disappears, which marks the endpoint.

-

Calculation: Calculate the amount of available chlorine based on the volume and concentration of the sodium thiosulfate solution used.

Measurement of pH

The pH of a calcium hypochlorite solution is determined using a calibrated pH meter.

-

Calibration: Calibrate the pH meter using standard buffer solutions (typically at pH 4, 7, and 10) according to the manufacturer's instructions.

-

Sample Preparation: Prepare an aqueous solution of calcium hypochlorite at the desired concentration.

-

Measurement: Immerse the calibrated pH electrode into the solution and allow the reading to stabilize. Record the pH value and the temperature of the solution.

Thermal Stability Analysis

Techniques like Differential Thermal Analysis (DTA) and Thermogravimetry (TGA) are used to study the thermal decomposition of calcium hypochlorite.[24]

-

Sample Preparation: Place a small, accurately weighed sample of calcium hypochlorite into an appropriate crucible (e.g., alumina).

-

Instrumentation Setup: Place the sample crucible and a reference crucible into the DTA/TGA instrument.

-

Analysis: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air). The instrument records the temperature difference between the sample and reference (DTA) and the change in mass of the sample (TGA) as a function of temperature.

-

Data Interpretation: Exothermic or endothermic events (like decomposition) are identified as peaks in the DTA curve. Mass loss events in the TGA curve correspond to the release of gases during decomposition.

Visualized Pathways and Processes

The following diagrams, created using the DOT language, illustrate key chemical processes involving calcium hypochlorite.

Industrial Production via the Calcium Process

Dissolution and Hydrolysis in Water

Thermal Decomposition Pathways

References

- 1. Calcium hypochlorite - Wikipedia [en.wikipedia.org]

- 2. Aguachlon-Calcium Hypochlorite Molecular Formula: Understanding the Chemical Structure and Composition [aguachlon.com]

- 3. intervasol.com [intervasol.com]

- 4. Calcium Hypochlorite: Properties, Uses & Reactions Explained [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. CALCIUM HYPOCHLORITE – ucnchemical [ucnchemical.com]

- 7. Calcium hypochlorite | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Calcium Hypochlorite/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. camachem.com [camachem.com]

- 10. Aguachlon-Understanding the Density of Calcium Hypochlorite: Key Facts and Applications [aguachlon.com]

- 11. calcium hypochlorite [stenutz.eu]

- 12. Calcium hypochlorite CAS#: 7778-54-3 [m.chemicalbook.com]

- 13. Aguachlon-Calcium Hypochlorite Solubility: How Well Does It Dissolve in Water? [aguachlon.com]

- 14. Calcium Hypochlorite (Calcium process) : Technology Transfer - infochems [infochems.com]

- 15. Can Calcium Hypochlorite Completely Dissolve?-Aguachlon [aguachlon.com]

- 16. What Is the pH of Calcium Hypochlorite? Understanding Its Alkaline Nature [aguachlon.com]

- 17. Aguachlon-What is the pH of Calcium Hypochlorite? A Complete Guide to Its Chemistry and Applications [aguachlon.com]

- 18. Does Calcium Hypochlorite Raise pH?-Aguachlon [aguachlon.com]

- 19. researchgate.net [researchgate.net]

- 20. Properties and Applications of Calcium Hypochlorite-Dezhou Chemtics Chemical Co., Ltd. [en.dzkmd.com]

- 21. Aguachlon-Understanding Calcium Hypochlorite Decomposition: Causes and Effects [aguachlon.com]

- 22. swedishclub.com [swedishclub.com]

- 23. Aguachlon-Chemical Properties of Calcium Hypochlorite: Understanding Its Role in Water Treatment [aguachlon.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Calcium Hypochlorite: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium hypochlorite (B82951), detailing its chemical and physical properties, molecular structure, synthesis, and key experimental applications. The information is intended for researchers, scientists, and professionals in drug development who utilize oxidizing and disinfecting agents in their work.

Chemical Formula and Structure

Calcium hypochlorite is an inorganic compound with the chemical formula Ca(OCl)₂ .[1][2] It is an ionic compound consisting of one calcium cation (Ca²⁺) and two hypochlorite anions (OCl⁻).[1][3][4] Within the hypochlorite anion, the chlorine and oxygen atoms are linked by a covalent bond. Commercial products are often referred to as bleaching powder and typically contain 65-73% calcium hypochlorite.[2]

The ionic bonding between the calcium cation and the two hypochlorite anions results in the formation of a solid crystal lattice structure.[5]

Ionic association in Calcium Hypochlorite.

Physicochemical Properties

A summary of the key quantitative properties of calcium hypochlorite is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Ca(OCl)₂ | [1][2] |

| Molar Mass | 142.98 g/mol | [2][6] |

| Appearance | White/gray solid (commercial samples may be yellow) | [2][6] |

| Density | 2.35 g/cm³ (at 20 °C) | [2][6] |

| Melting Point | 100 °C (212 °F; 373 K) | [2][6] |

| Boiling Point | Decomposes at 175 °C (347 °F; 448 K) | [2][6] |

| Solubility in Water | 21 g/100 mL (at 25 °C); reacts with water | [2][7] |

| LD₅₀ (Oral, Rat) | 850 mg/kg | [2] |

| Commercial Purity | 65-73% available chlorine | [2] |

Industrial Production Methods

Calcium hypochlorite is primarily produced through two industrial processes: the Calcium Process and the Sodium Process.

Calcium Process: This method involves the direct reaction of chlorine gas with a slurry of calcium hydroxide (B78521) (slaked lime).[8] 2 Ca(OH)₂ + 2 Cl₂ → Ca(OCl)₂ + CaCl₂ + 2 H₂O[8]

Sodium Process: In this process, chlorine gas and sodium hydroxide are reacted with a calcium hydroxide slurry. This method is used to reduce impurities like calcium chloride.[8] 2 Ca(OH)₂ + 3 Cl₂ + 2 NaOH → Ca(OCl)₂ + CaCl₂ + 2 H₂O + 2 NaCl[9]

Calcium Process for industrial production.

Experimental Protocols

This method determines the oxidizing capacity of calcium hypochlorite, expressed as "available chlorine."

Principle: Calcium hypochlorite reacts with excess potassium iodide (KI) in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using starch as an indicator.[1]

Reagents and Equipment:

-

Calcium hypochlorite sample

-

Potassium iodide (KI), solid

-

Glacial acetic acid (CH₃COOH) or dilute sulfuric acid

-

Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1%)

-

Distilled water

-

Erlenmeyer flask (250 mL), Burette, Pipettes, Analytical balance

Procedure:

-

Accurately weigh approximately 0.2-0.3 g of the calcium hypochlorite sample and dissolve it in a 100 mL volumetric flask with distilled water.

-

Pipette 25 mL of this solution into a 250 mL Erlenmeyer flask.

-

Add approximately 2 g of solid potassium iodide and 10 mL of glacial acetic acid to the flask. Swirl to dissolve the KI. The solution will turn a dark brown color due to the liberation of iodine.

-

Ca(OCl)₂ + 4 CH₃COOH + 4 KI → Ca(CH₃COO)₂ + 4 KCH₃COO + 2 H₂O + 2 I₂

-

-

Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with sodium thiosulfate until the blue color disappears, marking the endpoint.

-

I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

-

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the percentage of available chlorine using the appropriate formula.

Iodometric titration workflow.

This protocol provides a method to assess the antimicrobial activity of calcium hypochlorite solutions against a target microorganism, such as Enterococcus faecalis.

Materials and Equipment:

-

Calcium hypochlorite solutions of varying concentrations (e.g., 0.5%, 1.0%, 2.5%, 5.25%)

-

Sterile Mueller-Hinton agar (B569324) plates

-

Pure culture of Enterococcus faecalis (or other test organism)

-

Sterile saline solution (0.85% NaCl)

-

McFarland standard (0.5)

-

Sterile swabs, sterile paper discs (6 mm diameter)

-

Incubator (37 °C)

-

Calipers or ruler

Procedure:

-

Prepare a bacterial inoculum by suspending colonies of E. faecalis in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn.

-

Aseptically place sterile paper discs onto the surface of the inoculated agar plate.

-

Pipette a fixed volume (e.g., 10 µL) of each calcium hypochlorite concentration onto separate paper discs. A disc with sterile water can be used as a negative control.

-

Allow the plates to stand for 30 minutes at room temperature to permit diffusion of the agent.

-

Invert the plates and incubate at 37 °C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters for each concentration.

-

Compare the zone sizes to evaluate the relative antimicrobial efficacy of the different concentrations.

Calcium hypochlorite is an effective reagent for the haloform reaction, used here for the laboratory-scale synthesis of chloroform (B151607) from acetone (B3395972).

Principle: The reaction proceeds via the exhaustive chlorination of one of the methyl groups of acetone, followed by cleavage of the resulting trichloromethyl group by the hydroxide ions present in the bleaching powder paste.

Reagents and Equipment:

-

Calcium hypochlorite (bleaching powder, ~100 g)

-

Acetone (25 mL)

-

Water (200 mL)

-

Round-bottom flask (1 L) with distillation setup (condenser, receiving flask)

-

Separatory funnel

-

Water bath

-

Anhydrous calcium chloride for drying

Procedure:

-

Prepare a paste by mixing 100 g of bleaching powder with 200 mL of water in a 1 L round-bottom flask.

-

Add 25 mL of acetone to the flask.

-

Set up the apparatus for distillation. Gently heat the flask on a water bath. The reaction is exothermic and may proceed without extensive heating initially.

-

A mixture of chloroform and water will co-distill. Collect the distillate in a receiving flask.

-

Transfer the collected distillate to a separatory funnel. The denser chloroform will form the lower layer.

-

Separate the lower chloroform layer. Wash it first with a dilute sodium hydroxide solution and then with water to remove acidic impurities.

-

Dry the chloroform over anhydrous calcium chloride.

-

Purify the dried chloroform by simple distillation, collecting the fraction that boils at 60-62 °C.[1]

Safety Note: This procedure should be performed in a well-ventilated fume hood. Chloroform is a hazardous substance. Calcium hypochlorite is a strong oxidizing agent and should be handled with care.

References

- 1. scribd.com [scribd.com]

- 2. OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE [chemistry.gravitywaves.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. Lu Le Laboratory: Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. Sciencemadness Discussion Board - How to kick start the haloform reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Sciencemadness Discussion Board - Successful Chloroform Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sciencemadness Discussion Board - Haloform with Calcium Hypochlorite (70%) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Chloroform - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]

A Technical Guide to the Laboratory Synthesis of Calcium Hypochlorite

This guide provides an in-depth overview of the synthesis of calcium hypochlorite (B82951) (Ca(OCl)₂) for laboratory applications. It is intended for researchers, scientists, and professionals in drug development and related fields who require a practical understanding of the preparation of this important oxidizing and disinfecting agent. This document details two primary synthesis methodologies, presents relevant quantitative data, and includes detailed experimental protocols and process visualizations.

Introduction

Calcium hypochlorite is an inorganic compound with the formula Ca(OCl)₂. It is a white solid, though commercial samples often appear yellow, and it possesses a strong chlorine odor due to its slow decomposition in the presence of moisture[1]. As a stable source of available chlorine, it is more potent than sodium hypochlorite[1]. "Pure" samples can have up to 99.2% active chlorine, with commercial grades typically containing 65-70%[1]. Its primary uses include water treatment and as a bleaching agent[1][2]. In a laboratory setting, it serves as a versatile oxidizing agent[3].

This guide outlines two principal methods for the laboratory synthesis of calcium hypochlorite: the direct chlorination of calcium hydroxide (B78521) (Calcium Process) and the double displacement reaction between sodium hypochlorite and calcium chloride (Sodium Method). The sodium method is often preferred for producing a product with higher stability, as it avoids the formation of hygroscopic calcium chloride[4].

Synthesis Methodologies

Method 1: Calcium Process (Chlorination of Calcium Hydroxide)

This is a traditional and industrially significant method for producing calcium hypochlorite[1][5]. It involves the direct reaction of chlorine gas with moist slaked lime (calcium hydroxide).

The overall chemical reaction is as follows:

2Cl₂ + 2Ca(OH)₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O[1]

This process typically yields a mixture of calcium hypochlorite, calcium chloride, and unreacted calcium hydroxide, which is often sold as bleaching powder[5][6].

Reaction Pathway for the Calcium Process

Caption: Reaction pathway for the synthesis of calcium hypochlorite via the Calcium Process.

Method 2: Sodium Method (Double Displacement)

This method involves the reaction of an aqueous solution of sodium hypochlorite with calcium chloride[7]. A key advantage of this process is the precipitation of sodium chloride, which is not hygroscopic and has a less detrimental effect on the stability and crystal size of the final calcium hypochlorite product compared to the calcium chloride generated in the calcium process[4].

The primary reaction is:

2NaOCl + CaCl₂ → Ca(OCl)₂ + 2NaCl[7]

This method can be engineered to produce a high-purity calcium hypochlorite product[4].

Reaction Pathway for the Sodium Method

Caption: Reaction pathway for the synthesis of calcium hypochlorite via the Sodium Method.

Quantitative Data

The purity and yield of calcium hypochlorite are critical parameters. The following table summarizes key quantitative data associated with the synthesized product.

| Parameter | Calcium Process | Sodium Method | Reference |

| Typical Purity | 65-70% available chlorine | 65-75 wt% Ca(OCl)₂ | [1][4] |

| High Purity | Up to 99.2% available chlorine | >70% available chlorine | [1][8] |

| Primary Byproduct | Calcium Chloride (CaCl₂) | Sodium Chloride (NaCl) | [1][4] |

| Byproduct Characteristic | Hygroscopic, affects stability | Not hygroscopic | [4] |

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of calcium hypochlorite. Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Chlorine gas is highly toxic and corrosive.

Protocol for Method 1: Calcium Process

Objective: To synthesize calcium hypochlorite by bubbling chlorine gas through a slurry of calcium hydroxide.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Chlorine gas (Cl₂)

-

Distilled water

-

Gas dispersion tube (fritted bubbler)

-

Reaction flask (e.g., a three-necked round-bottom flask)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice bath

-

Filtration apparatus (Büchner funnel and filter paper)

Procedure:

-

Prepare a slurry of calcium hydroxide by suspending a molar excess of Ca(OH)₂ in a minimal amount of cold distilled water in the reaction flask. The exact concentration is not critical, but a stirrable paste is desired.

-

Place the reaction flask in an ice bath and begin vigorous stirring to ensure a homogenous suspension. Maintaining a low temperature is crucial to minimize the formation of calcium chlorate.

-

Slowly bubble chlorine gas through the slurry using the gas dispersion tube. The flow rate should be controlled to allow for efficient absorption and reaction.

-

Continue the chlorination process until the reaction is complete, which can be indicated by a change in the color and consistency of the slurry, and a decrease in the absorption of chlorine gas.

-

Once the reaction is complete, stop the flow of chlorine gas and continue stirring for a short period.

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the filter cake with a small amount of ice-cold distilled water to remove soluble impurities.

-

Dry the product in a desiccator over a suitable drying agent. Avoid heating, as this can cause decomposition.

Protocol for Method 2: Sodium Method

Objective: To synthesize calcium hypochlorite via a double displacement reaction.

Materials:

-

Aqueous sodium hypochlorite solution (NaOCl)

-

Aqueous calcium chloride solution (CaCl₂)

-

Beakers or reaction vessel

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Prepare concentrated aqueous solutions of sodium hypochlorite and calcium chloride. For instance, a sodium hypochlorite solution with a concentration higher than 60 units on the chlorometric scale and a calcium chloride solution containing more than 250 g of CaCl₂ per kg can be used[7].

-

Cool both solutions in an ice bath.

-

Slowly add the calcium chloride solution to the stirred sodium hypochlorite solution. The addition should be done portion-wise to control the temperature and precipitation.

-

A precipitate of calcium hypochlorite and sodium chloride will form.

-

Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Separate the solid product by filtration.

-

The resulting solid is a mixture of calcium hypochlorite and sodium chloride. Further purification, if required, can be achieved by carefully washing with a minimal amount of a cold, saturated solution of calcium hypochlorite to remove some of the more soluble sodium chloride, followed by drying.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the laboratory synthesis and isolation of calcium hypochlorite.

Caption: A generalized workflow for the laboratory synthesis of calcium hypochlorite.

Conclusion

The synthesis of calcium hypochlorite in a laboratory setting can be effectively achieved through either the chlorination of calcium hydroxide or the double displacement reaction between sodium hypochlorite and calcium chloride. The choice of method may depend on the desired purity of the final product and the available starting materials. The sodium method offers an advantage in producing a more stable product by avoiding the formation of hygroscopic calcium chloride. Adherence to proper experimental procedures and safety precautions is paramount for the successful and safe synthesis of this versatile oxidizing agent.

References

- 1. Calcium hypochlorite - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. byjus.com [byjus.com]

- 6. Calcium Hypochlorite (Calcium process) : Technology Transfer - infochems [infochems.com]

- 7. US4857292A - Process for the production of calcium hypochlorite and product obtained by this process - Google Patents [patents.google.com]

- 8. Production process of calcium hypochlorite-ENOCHLOR [enochem.com.cn]

Thermal Decomposition of Calcium Hypochlorite: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium hypochlorite (B82951), Ca(OCl)₂, a widely used disinfecting and bleaching agent. The stability of calcium hypochlorite is a critical factor in its storage, handling, and efficacy. This document details the decomposition pathways in both aqueous solutions and the solid state, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying chemical processes. This guide is intended for researchers, scientists, and professionals in drug development and chemical safety who require a deep understanding of the thermal degradation of calcium hypochlorite.

Introduction

Calcium hypochlorite is a significant source of hypochlorite ions (OCl⁻), which are potent antimicrobial and bleaching agents.[1] It is commercially available as a solid, typically in granular or tablet form, with a high percentage of available chlorine.[2] However, calcium hypochlorite is known to undergo exothermic decomposition, which can be accelerated by heat, moisture, and the presence of impurities.[3][4] This decomposition can lead to a loss of efficacy and, in some cases, result in vigorous reactions, including the release of toxic gases and the potential for fires or explosions.[5][6] A thorough understanding of its decomposition kinetics and mechanisms is therefore essential for ensuring its safe handling and optimal use.

This guide is divided into two main sections, addressing the thermal decomposition of calcium hypochlorite in aqueous solutions and in the solid state. Each section presents the relevant chemical reactions, kinetic data, and the experimental methodologies used to obtain this information.

Aqueous Phase Decomposition

The decomposition of calcium hypochlorite in aqueous solutions primarily involves the degradation of the hypochlorite ion. This process is well-characterized and follows second-order kinetics.[1][7]

Decomposition Pathway and Kinetics

In an aqueous environment, the hypochlorite ion (OCl⁻) decomposes to form chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻) ions. The overall reaction is:

3OCl⁻(aq) → 2Cl⁻(aq) + ClO₃⁻(aq)

The decomposition kinetics have been determined to be second-order with respect to the hypochlorite ion concentration.[1] The rate of decomposition is significantly influenced by temperature, pH, and the ionic strength of the solution.

Quantitative Kinetic Data

Isothermal decomposition studies have been conducted to determine the kinetic parameters for the aqueous decomposition of calcium hypochlorite. The following table summarizes the key findings.

| Parameter | Value | Reference |

| Reaction Order | 2nd order with respect to [OCl⁻] | [1] |

| Activation Energy (Ea) | 96.8 kJ/mol | [7] |

| Pre-exponential Factor (A) | 6.67 x 10¹⁰ L/mol·s | [7] |

Signaling Pathway Diagram

The following diagram illustrates the second-order decomposition pathway of the hypochlorite ion in an aqueous solution.

Experimental Protocol: Isothermal Aqueous Decomposition

This protocol is based on the methodology described in the study of the chemical kinetics of aqueous calcium hypochlorite decomposition.

-

Preparation of the Aqueous Solution:

-

A known mass of commercial calcium hypochlorite (e.g., 8.17 g of a product with 62.4% Ca(OCl)₂) is added to a specific volume of deionized water (e.g., 250 mL) in an Erlenmeyer flask.

-

To minimize the time to reach the desired temperature, the deionized water is preheated.

-

-

Isothermal Reaction:

-

The flask is sealed (e.g., with Parafilm) to prevent significant evaporation and placed in a constant temperature bath set at the desired experimental temperature (e.g., 55, 65, 75, or 85 °C).

-

The solution is maintained at this constant temperature for the duration of the experiment.

-

-

Sample Analysis:

-

At regular time intervals, aliquots of the solution are withdrawn.

-

The concentration of hypochlorite ions is determined using a standard analytical method, such as iodometric titration.

-

The pH of the solution is also monitored at each time point.

-

-

Data Analysis:

-

The concentration of OCl⁻ is plotted against time to determine the reaction rate.

-

The data is fitted to a second-order rate equation to determine the rate constant (k) at each temperature.

-

An Arrhenius plot of ln(k) versus 1/T is constructed to calculate the activation energy (Ea) and the pre-exponential factor (A).

-

Solid-State Thermal Decomposition

The thermal decomposition of solid calcium hypochlorite is a more complex process than its aqueous counterpart, with multiple reaction pathways that are highly dependent on the presence of water.[1][6]

Decomposition Pathways

Studies have identified at least three main routes for the decomposition of solid calcium hypochlorite.[1][6] The reaction products vary depending on the reaction conditions, particularly the presence of water.

-

Route 1: Disproportionation (Anhydrous conditions) This pathway is favored in the absence of water and at elevated temperatures. Calcium hypochlorite disproportionates to form calcium chlorate and calcium chloride.[1] 2Ca(OCl)₂ (s) → Ca(ClO₃)₂ (s) + CaCl₂ (s)

-

Route 2: Decomposition with Oxygen Evolution (Anhydrous conditions) Under anhydrous conditions, calcium hypochlorite can also decompose to produce calcium chloride and oxygen gas.[5] Ca(OCl)₂ (s) → CaCl₂ (s) + O₂ (g)

-

Route 3: Decomposition with Chlorine Evolution (in the presence of water) The presence of water or moisture can catalyze the decomposition to produce calcium chloride, calcium hydroxide, and chlorine gas.[4] 2Ca(OCl)₂ (s) + 2H₂O (g) → CaCl₂ (s) + Ca(OH)₂ (s) + 2HOCl (g) → CaCl₂ (s) + Ca(OH)₂ (s) + Cl₂O (g) + H₂O (g) (Further decomposition of hypochlorous acid (HOCl) or dichlorine monoxide (Cl₂O) can lead to the evolution of chlorine gas).

Quantitative Kinetic Data

The kinetics of solid-state decomposition have been investigated using techniques such as thermogravimetric analysis (TGA) and isothermal calorimetry. The activation energy for the decomposition varies depending on the hydration state of the calcium hypochlorite and the temperature range studied.

| Compound | Temperature Range (°C) | Activation Energy (Ea) | Reference |

| Hydrated Ca(OCl)₂ | 40 - 115 | 48.5 kJ/mol | [3] |

| "High Strength" Ca(OCl)₂ | Not specified | 29.5 kcal/mol (~123.4 kJ/mol) | [6] |

It has been observed that for hydrated calcium hypochlorite, there is a distinct change in the rate-determining step for heat generation at temperatures around 100-120°C.[3] Below this range, the activation energy is significantly lower.

Logical Relationship Diagram

The following diagram illustrates the different decomposition pathways of solid calcium hypochlorite and the influence of water.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Aguachlon-Decomposition of Calcium Hypochlorite: Chemical Reactions and Safety Tips [aguachlon.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aguachlon-Understanding Calcium Hypochlorite Decomposition: Causes and Effects [aguachlon.com]

An In-depth Technical Guide to the Reaction of Calcium Hypochlorite in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical mechanisms, kinetics, and experimental protocols associated with the reaction of calcium hypochlorite (B82951) with water. The information is intended to support research and development activities where calcium hypochlorite is utilized as a disinfectant or oxidizing agent.

Core Reaction Mechanisms

Calcium hypochlorite, an inorganic compound with the chemical formula Ca(OCl)₂, is a widely used solid disinfectant that releases chlorine upon contact with water.[1][2] Its interaction with water is a multi-step process involving dissolution, hydrolysis, and eventual decomposition.

Dissolution and Hydrolysis

When solid calcium hypochlorite is introduced to water, it dissolves and dissociates into its constituent ions: a calcium ion (Ca²⁺) and two hypochlorite ions (OCl⁻).[3] The hypochlorite ions then establish an equilibrium with water to form hypochlorous acid (HOCl) and hydroxide (B78521) ions (OH⁻).[3][4]

The overall reaction can be summarized as: Ca(OCl)₂ + 2H₂O ⇌ Ca(OH)₂ + 2HOCl [3]

The key equilibrium responsible for the formation of the primary disinfecting agent, hypochlorous acid, is: ClO⁻ + H₂O ⇌ HClO + OH⁻ [3][4]

The formation of calcium hydroxide (Ca(OH)₂), a weak base, results in an increase in the solution's pH, typically to a range of 10-12.[5][6][7] The position of the HClO/ClO⁻ equilibrium is pH-dependent; lower pH favors the formation of hypochlorous acid, the more potent disinfectant.

Thermal Decomposition

Aqueous solutions of calcium hypochlorite are unstable and undergo thermal decomposition, particularly when heated.[8] This decomposition process breaks down the hypochlorite ion into chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻) ions. A generalized reaction for the decomposition of the solid form when exposed to heat or moisture shows the formation of calcium chloride, oxygen, and chlorine gas.[9]

The overall decomposition reaction is: 2Ca(OCl)₂ → 2CaCl₂ + O₂ (Note: some sources also indicate the release of Cl₂)[9]

This decomposition is accelerated by high temperatures and the presence of contaminants like transition metals, which can act as catalysts.[4][8]

Quantitative Data

The physical properties of calcium hypochlorite are well-defined. Commercial grades typically have an available chlorine content of 65-73%.[1]

Table 1: Physical and Chemical Properties of Calcium Hypochlorite

| Property | Value |

|---|---|

| Chemical Formula | Ca(OCl)₂ |

| Molar Mass | 142.98 g/mol [1] |

| Appearance | White/gray powder or granules[1][6] |

| Density | 2.35 g/cm³ (at 20 °C)[1] |

| Melting Point | 100 °C (212 °F)[1] |

| Boiling Point | 175 °C (347 °F) with decomposition[1] |

| Solubility in Water | 21 g/100 mL (at 25 °C)[1] |

The thermal decomposition of aqueous calcium hypochlorite follows second-order kinetics with respect to the hypochlorite ion concentration.[4][5] The rate of this reaction is highly dependent on temperature, as described by the Arrhenius equation. The activation energy for this decomposition has been determined to be 96.8 kJ/mol , with a pre-exponential factor of 6.67 x 10¹⁰ L/mol·s .[4][10]

Table 2: Second-Order Decomposition Rate Constants for Calcium Hypochlorite

| Temperature (°C) | Temperature (K) | Rate Constant, k (L/mol·s) |

|---|---|---|

| 55 | 328.15 | 1.98 x 10⁻⁴ |

| 65 | 338.15 | 8.53 x 10⁻⁴ |

| 75 | 348.15 | 1.38 x 10⁻³ |

| 85 | 358.15 | 1.12 x 10⁻² |

(Data sourced from Su et al., "Chemical kinetics of calcium hypochlorite decomposition in aqueous solutions")[4][10]

Experimental Protocols

The kinetic data presented above are derived from specific experimental procedures. The following sections outline the methodologies for conducting isothermal decomposition studies and for quantifying hypochlorite concentration.

Protocol for Isothermal Decomposition Study

This protocol is based on the methodology described for studying the kinetics of calcium hypochlorite decomposition.[10]

-

Preparation: Add a precisely weighed mass of commercial calcium hypochlorite (e.g., 8.17 g) to a defined volume of deionized water (e.g., 250 mL) in an Erlenmeyer flask. The water should be preheated to the desired isothermal temperature (e.g., 55, 65, 75, or 85 °C) to minimize the time to reach thermal equilibrium.

-

Incubation: Seal the flask (e.g., with Parafilm) to prevent significant evaporative losses and place it in a temperature-controlled environment (e.g., a water bath or incubator) set to the target temperature.

-

Sampling: At predetermined time intervals, withdraw aliquots of the solution for concentration analysis.

-

Analysis: Determine the concentration of the hypochlorite ion in each aliquot using the iodometric titration method described below.

-

Data Processing: Plot the inverse of the hypochlorite concentration (1/[OCl⁻]) versus time. For a second-order reaction, this plot will yield a straight line whose slope is the rate constant (k).

Protocol for Hypochlorite Concentration Determination (Iodometric Titration)

This is a standard indirect redox titration method for determining the concentration of hypochlorite.[3][11][12][13][14]

-

Sample Preparation: Pipette a precise volume (e.g., 25.00 mL) of the calcium hypochlorite solution (or a diluted sample) into a clean Erlenmeyer flask.

-

Iodine Liberation: Add an excess of potassium iodide (KI) solution (e.g., 10-20 mL of 10% KI) and acidify the mixture (e.g., with 2 M HCl or acetic acid).[12][13] The hypochlorite will oxidize the iodide ions to iodine (I₂), which then forms the brown triiodide ion (I₃⁻) in the presence of excess iodide.

-

Reaction: ClO⁻(aq) + 2H⁺(aq) + 3I⁻(aq) → I₃⁻(aq) + Cl⁻(aq) + H₂O(l)

-

-

Titration: Titrate the liberated triiodide with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) of known concentration. The brown color of the solution will fade to a pale yellow.

-

Reaction: I₃⁻(aq) + 2S₂O₃²⁻(aq) → 3I⁻(aq) + S₄O₆²⁻(aq)

-

-

Endpoint Determination: When the solution reaches a pale straw color, add a few drops of starch indicator.[14] This will form a deep blue-black complex with the remaining triiodide.

-

Final Titration: Continue adding the sodium thiosulfate titrant dropwise until the blue-black color disappears completely. This marks the endpoint of the titration.

-

Calculation: Record the volume of sodium thiosulfate solution used. Using the stoichiometry of the reactions, calculate the initial concentration of the hypochlorite ion in the sample.

References

- 1. seniorchem.com [seniorchem.com]

- 2. images.hach.com [images.hach.com]

- 3. staff.univ-batna2.dz [staff.univ-batna2.dz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. michigan.gov [michigan.gov]

- 8. Aguachlon-Decomposition of Calcium Hypochlorite: Chemical Reactions and Safety Tips [aguachlon.com]

- 9. hiranuma.com [hiranuma.com]

- 10. researchgate.net [researchgate.net]

- 11. studylib.net [studylib.net]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. more.juniata.edu [more.juniata.edu]

- 14. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]

solubility of calcium hypochlorite in various solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium hypochlorite (B82951) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the handling and properties of this compound.

Introduction

Calcium hypochlorite, with the chemical formula Ca(OCl)₂, is a widely utilized inorganic compound, primarily known for its strong oxidizing properties. It is the main active ingredient in commercial products such as bleaching powder and chlorine powder.[1][2] Its utility as a disinfectant for water treatment and a bleaching agent is well-established.[1][2] Understanding its solubility is critical for its effective and safe application in various scientific and industrial contexts. Commercial bleaching powder is not pure calcium hypochlorite but a mixture that also contains calcium hydroxide, calcium chloride, and water.[2][3][4]

Physicochemical Properties

-

Appearance: White or grayish-white solid, typically in granular or tablet form.[1][5]

-

Odor: Strong smell of chlorine due to slow decomposition in the presence of moisture.[1][2]

-

Stability: As a solid, it is relatively stable.[1] Aqueous solutions are subject to decomposition, which is influenced by factors such as concentration, pH, temperature, and light.[6]

Solubility Data

The solubility of calcium hypochlorite is significantly influenced by the solvent and temperature.

Aqueous Solubility

Calcium hypochlorite is fairly soluble in water.[7] The dissolution process involves the dissociation of the ionic compound into calcium ions (Ca²⁺) and hypochlorite ions (OCl⁻).[7]

Table 1: Solubility of Calcium Hypochlorite in Water

| Temperature (°C) | Solubility ( g/100 mL) | Notes |

| 20 | 20 | Decomposes upon dissolution.[8] |

| 25 | 21.4 | Also reported as 21 g/100 mL.[6][7][9][10][11] |

The solubility of calcium hypochlorite in water increases with higher temperatures.[12][13] However, it is important to note that at elevated temperatures, the rate of hydrolysis may also increase, potentially affecting its stability and solubility.[13] It is also observed that calcium hypochlorite is less soluble in hard water compared to soft or medium-hard water due to the presence of other ions.[7][11]

Solubility in Organic Solvents

Direct solubility data for calcium hypochlorite in many organic solvents is scarce due to its high reactivity.

Table 2: Solubility and Reactivity of Calcium Hypochlorite in Various Organic Solvents

| Solvent | Solubility/Reactivity |

| Ethanol | Insoluble; reacts with the solvent.[6][7][9] |

| Other Alcohols | Reacts, potentially with ignition or explosion.[10][14] |

| Acetone | Reacts, can be used in the haloform reaction to produce chloroform.[15] |

| Glycerol (B35011) | Reacts, can lead to spontaneous combustion.[16][17] |

| Acetic Acid | Reacts to produce chlorine gas.[18] |

| Chloroform | Used as a product of the haloform reaction with acetone, not as a solvent.[15] |

Caution: Due to its strong oxidizing nature, calcium hypochlorite can react vigorously and sometimes explosively with organic compounds.[6][14] Extreme care must be taken when considering its use with any organic solvent.

Experimental Protocols

General Protocol for Determining Aqueous Solubility

This protocol is a general guideline for determining the solubility of calcium hypochlorite in water at a specific temperature.

Materials:

-

Calcium hypochlorite

-

Distilled or deionized water

-

Constant temperature water bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (e.g., vacuum filtration with a Büchner funnel and filter paper)

-

Analytical balance

-

Drying oven

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Methodology:

-

Temperature Control: Set the water bath to the desired temperature and allow it to equilibrate.

-

Saturation: Add an excess amount of calcium hypochlorite to a known volume of distilled water in a flask.

-

Equilibration: Place the flask in the constant temperature water bath and stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached (e.g., 24 hours).

-

Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully filter the saturated solution to remove any excess solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

Sample Weighing: Accurately weigh a portion of the clear, saturated filtrate.

-

Drying: Place the weighed sample in a drying oven at a temperature that will evaporate the water without decomposing the calcium hypochlorite (e.g., below 100°C). Dry to a constant weight.

-

Calculation: The solubility can be calculated from the mass of the dried calcium hypochlorite and the initial mass of the saturated solution.

Assay for Available Chlorine Content

The concentration of active chlorine in a calcium hypochlorite solution can be determined by iodometric titration.

Principle:

Calcium hypochlorite reacts with potassium iodide in an acidic medium to liberate iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using starch as an indicator.

Reactions:

-

Ca(OCl)₂ + 4H⁺ + 4I⁻ → Ca²⁺ + 2Cl⁻ + 2I₂ + 2H₂O

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Procedure:

-

Accurately weigh a sample of the calcium hypochlorite solution.

-

In a flask, add an excess of potassium iodide solution and acidify with acetic acid.[18]

-

Immediately titrate the liberated iodine with a standardized sodium thiosulfate solution.[18]

-

When the solution turns pale yellow, add a few drops of starch indicator. The solution will turn blue.

-

Continue the titration until the blue color disappears.[18]

-

The concentration of available chlorine can be calculated from the volume of sodium thiosulfate solution used.

Visualizations

References

- 1. Calcium hypochlorite - Wikipedia [en.wikipedia.org]

- 2. Calcium Hypochlorite (Calcium process) : Technology Transfer - infochems [infochems.com]

- 3. Bleaching Powder: Formula, Structure, Preparation & Storage | AESL [aakash.ac.in]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Calcium Hypochlorite vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]

- 6. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Calcium hypochlorite CAS#: 7778-54-3 [m.chemicalbook.com]

- 9. Calcium Hypochlorite Solutions: Evaluation of Surface Tension and Effect of Different Storage Conditions and Time Periods over pH and Available Chlorine Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium hypochlorite | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Calcium Hypochlorite: Properties, Uses & Reactions Explained [vedantu.com]

- 12. Can Calcium Hypochlorite Completely Dissolve?-Aguachlon [aguachlon.com]

- 13. jdlchem.com [jdlchem.com]

- 14. urbanforestrysouth.org [urbanforestrysouth.org]

- 15. Sciencemadness Discussion Board - Haloform with Calcium Hypochlorite (70%) - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. Calcium hypochlorite - Sciencemadness Wiki [sciencemadness.org]

- 17. Sciencemadness Discussion Board - The effect of glycerol on calcium hypochlorite - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. scribd.com [scribd.com]

The Genesis of a Disinfectant: A Technical History of Calcium Hypochlorite

An In-depth Guide for Researchers and Drug Development Professionals

A Historical Overview: From Bleaching Textiles to Saving Lives

The journey of calcium hypochlorite (B82951) from an industrial bleaching agent to a cornerstone of public health disinfection is a testament to scientific inquiry and observation. Its story begins in the late 18th century, amidst the backdrop of the Industrial Revolution.

Scottish chemist Charles Tennant, in collaboration with Charles Macintosh, developed an industrial process for manufacturing a stable bleaching powder.[1][2][3][4][5] In 1799, Tennant was granted a patent for his method of reacting chlorine gas with dry slaked lime (calcium hydroxide) to produce what became commercially known as "chloride of lime" or bleaching powder.[2][3][5][6] This invention revolutionized the textile industry by dramatically shortening the time required for bleaching cloth.[4]

While its initial application was industrial, the disinfectant properties of hypochlorite solutions soon came to light. The French chemist and pharmacist, Antoine Germain Labarraque, was a pivotal figure in this transition. In the 1820s, Labarraque began investigating the use of hypochlorite solutions, including those of calcium and sodium, for disinfection and deodorization.[7][8] His work in disinfecting animal gut processing facilities, morgues, and treating gangrenous wounds laid the empirical groundwork for the use of chlorine-based solutions in public health.[9] During the Paris cholera outbreak of 1832, large quantities of chlorinated lime were used to disinfect the city.[9]

The mid-19th century saw a landmark application of calcium hypochlorite's disinfectant power in a medical setting. The Hungarian physician Ignaz Semmelweis, working at the Vienna General Hospital in 1847, observed a stark difference in the mortality rates from puerperal fever ("childbed fever") between two maternity wards.[10][11] He hypothesized that "cadaverous particles" were being transmitted from the autopsy room to the maternity patients by the hands of doctors and medical students.[10][11] To combat this, he instituted a mandatory handwashing policy using a chlorinated lime (calcium hypochlorite) solution.[10][11][12][13][14] The results were dramatic, with the mortality rate in the doctors' ward plummeting from as high as 18% to less than 2%.[10] Semmelweis's work, though initially met with resistance, is now recognized as a foundational moment in the history of antiseptic procedures.

The Chemistry of Disinfection: Unraveling the Mechanism of Action

The potent antimicrobial activity of calcium hypochlorite stems from its ability to release hypochlorous acid (HOCl) when dissolved in water.[15] Calcium hypochlorite is a salt with the chemical formula Ca(OCl)₂.

Upon dissolution in water, it dissociates into calcium ions (Ca²⁺) and hypochlorite ions (OCl⁻). The hypochlorite ion then exists in equilibrium with hypochlorous acid, with the position of the equilibrium being pH-dependent.

Chemical Dissociation and Equilibrium in Water

References

- 1. ecoloxtech.com [ecoloxtech.com]

- 2. Charles Tennant (1768-1838) - Graces Guide [gracesguide.co.uk]

- 3. Charles_Tennant [chemeurope.com]

- 4. Scottish Inventions and Discoveries - Textile Bleaching - Charles Tennant (1768-1838) [rampantscotland.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Charles Tennant - Wikipedia [en.wikipedia.org]

- 7. About: Antoine Germain Labarraque [dbpedia.org]

- 8. Antoine Germain Labarraque — Wikipédia [fr.wikipedia.org]

- 9. Antoine Germain Labarraque - Wikipedia [en.wikipedia.org]

- 10. Ignaz Semmelweis - Wikipedia [en.wikipedia.org]

- 11. Semmelweis' Germ Theory - The Introduction of Hand Washing [explorable.com]

- 12. Wash Your Hands! - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In 1850, Ignaz Semmelweis saved lives with three words: wash your hands | PBS News [pbs.org]

- 14. ‘Wash your hands’ was once controversial medical advice | National Geographic [nationalgeographic.com]

- 15. Evaluation of Antimicrobial Effcacy of Calcium Hypochlorite as an Endodontic Irrigant on a Mixed-Culture Biofilm: An Ex vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Oxidizing Properties of Calcium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Oxidation

Calcium hypochlorite (B82951), with the chemical formula Ca(OCl)₂, is a powerful oxidizing agent due to the presence of chlorine in the +1 oxidation state within the hypochlorite ion (ClO⁻).[1][2] This unstable state makes the ion a strong electron acceptor, readily undergoing reduction to the more stable -1 oxidation state found in chloride (Cl⁻). Its efficacy as an oxidant is fundamentally linked to its behavior in aqueous solutions, where it establishes a critical pH-dependent equilibrium.

Aqueous Dissociation and Equilibrium

When solid calcium hypochlorite is dissolved in water, it dissociates into a calcium ion (Ca²⁺) and two hypochlorite ions (OCl⁻).[3][4] These hypochlorite ions then react with water in a reversible equilibrium to form hypochlorous acid (HOCl) and hydroxide (B78521) ions (OH⁻).[3] The overall reaction can be represented as:

Ca(OCl)₂ + 2H₂O ⇌ Ca(OH)₂ + 2HOCl[3]

It is the hypochlorous acid (HOCl) that acts as the primary and more potent oxidizing and disinfecting agent.[3][5] The hypochlorite anion itself changes the oxidation-reduction potential of the microbial cell, leading to the inactivation of its functions.[6]

The Critical Role of pH

The position of the equilibrium between hypochlorous acid and the hypochlorite ion is dictated by the pH of the solution.

-

Acidic to Neutral pH (below 7.5): In this range, the equilibrium shifts to favor the formation of hypochlorous acid (HOCl).[7] HOCl is a significantly stronger oxidizing agent than the OCl⁻ ion.

-

Alkaline pH (above 7.5): As the pH increases, the equilibrium shifts towards the hypochlorite ion (OCl⁻).[7]

Calcium hypochlorite solutions are inherently alkaline, typically exhibiting a pH between 10 and 12, which favors the OCl⁻ species.[7][8] Therefore, in many applications, pH adjustment may be necessary to maximize the concentration of the more reactive HOCl species.

Reactivity in Organic Synthesis

Calcium hypochlorite is a versatile and cost-effective oxidizing agent in organic chemistry, valued for its stability and ease of handling compared to sodium hypochlorite solutions.[1][9][10] It is used to perform a variety of oxidative transformations.

-

Oxidation of Alcohols: It effectively oxidizes secondary alcohols to their corresponding ketones in excellent yields.[9][11] Primary alcohols, under similar conditions, are typically converted to esters, where both the acid and alcohol portions are derived from the starting alcohol.[9][11]

-

Oxidation of Aldehydes: Aldehydes can be efficiently oxidized to the corresponding carboxylic acids.[11]

-

Oxidative Cleavage: The reagent is used to cleave glycols, α-hydroxy carboxylic acids, and keto acids to yield fragmented aldehydes or carboxylic acids.[1][12]

-

Haloform Reaction: It serves as the oxidant and halogen source in the haloform reaction to produce chloroform.[1][12]

-

Oxidation of Sulfur Compounds: It can oxidize thiol and sulfide (B99878) byproducts from organic reactions, which helps in reducing their odor and facilitating safe disposal.[1]

Quantitative Data and Physicochemical Properties

The oxidizing strength and stability of calcium hypochlorite can be characterized by several key parameters. Commercial grades typically contain 65-70% available chlorine.[13][14]

| Property | Value | Reference |

| Chemical Formula | Ca(OCl)₂ | [12] |

| Molar Mass | 142.98 g/mol | [15] |

| Appearance | White to grayish-white granular solid | [4][16] |

| Solubility in Water | 200–220 g/L at 20 °C (with decomposition) | [16] |

| Decomposition Temperature | >100 °C | [16] |

| pH of Solution | 11.5 (at 25 °C) | [16] |

| Oxidizing Properties | Classified as a strong oxidizer | [16] |

Table 1: Physicochemical Properties of Calcium Hypochlorite.

The thermal stability of the hypochlorite ion from calcium hypochlorite in aqueous solution has been studied, revealing its decomposition kinetics.

| Temperature (°C) | Second-Order Rate Constant (k) |

| 55 | ~0.002 |

| 65 | ~0.01 |

| 75 | ~0.05 |

| 85 | ~0.2 |

Table 2: Experimentally determined second-order rate constants for the thermal decomposition of aqueous calcium hypochlorite at various temperatures. Data is approximated from graphical representations in the cited literature.[17]

Experimental Protocols

Protocol: Determination of Available Chlorine by Iodometric Titration

This method determines the oxidizing capacity of a bleaching powder sample. The principle involves the oxidation of iodide ions (I⁻) to iodine (I₂) by the available chlorine, followed by titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.[18][19]

Principle Reactions:

-

Ca(OCl)₂ + 2CH₃COOH → 2HOCl + Ca(CH₃COO)₂

-

HOCl + HCl + 2KI → I₂ + KCl + H₂O + KOH (simplified: Cl₂ + 2I⁻ → 2Cl⁻ + I₂)

-

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆[18]

Materials and Reagents:

-

Calcium hypochlorite (bleaching powder) sample

-

Potassium iodide (KI), solid

-

Glacial acetic acid

-

Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

-

1% Starch indicator solution

-

Distilled water

-

Analytical balance, 250 mL volumetric flask, 250 mL Erlenmeyer flask, burette, pipette

Procedure:

-

Sample Preparation: Accurately weigh approximately 2.5 g of the bleaching powder sample. Transfer it to a mortar, add a small amount of water, and grind to a smooth paste. Add more water, allow the solid to settle, and decant the supernatant into a 250 mL volumetric flask. Repeat this process until the entire sample is quantitatively transferred to the flask. Dilute to the mark with distilled water and mix thoroughly.

-

Reaction: Pipette 25.0 mL of the prepared bleaching powder solution into a 250 mL Erlenmeyer flask. Add approximately 10 mL of 10% potassium iodide solution and 5 mL of glacial acetic acid. The solution will turn a dark brown/yellow color due to the liberation of iodine.

-

Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. As the endpoint approaches, the solution will turn pale yellow.

-

Indicator Addition: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Endpoint: Continue the titration dropwise with vigorous swirling until the blue color completely disappears, leaving a colorless or milky white solution. Record the volume of titrant used.

-

Calculation: The percentage of available chlorine is calculated using the formula: % Available Chlorine = (V × N × 35.45 × 10) / W Where:

-

V = Volume of Na₂S₂O₃ solution used (mL)

-

N = Normality of Na₂S₂O₃ solution

-

35.45 = Equivalent weight of Chlorine

-

W = Weight of bleaching powder taken for the 250 mL solution (g)

-

Protocol: Oxidation of a Secondary Alcohol using a Phase-Transfer Catalyst

This protocol describes a general method for oxidizing a secondary alcohol to a ketone using solid calcium hypochlorite and a phase-transfer catalyst, which facilitates the reaction between the solid oxidant and the organic-soluble substrate.[10][14]

Materials and Reagents:

-

Secondary alcohol (e.g., cyclohexanol)

-

Solid calcium hypochlorite (65% available chlorine)

-

Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (phase-transfer catalyst)

-

Dichloromethane (solvent)

-

Sodium bisulfite (for quenching)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the secondary alcohol (1 equivalent), dichloromethane, and tetrabutylammonium hydrogen sulfate (catalytic amount).

-

Addition of Oxidant: While stirring vigorously, add solid calcium hypochlorite (1.5-2 equivalents) portion-wise to the mixture. The reaction can be exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, filter the mixture to remove insoluble inorganic salts. Quench the filtrate by washing it with a saturated solution of sodium bisulfite to destroy any remaining oxidant.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone product.

-

Purification: The crude product can be purified further by distillation or column chromatography if necessary.

Safety and Handling

Calcium hypochlorite is a strong oxidizing agent and requires careful handling.[16]

-

Reactivity: It can react violently or explosively with organic materials, ammonia, amines, acids, and reducing agents.[4][16][20] It should be stored away from combustible materials.[13][15]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[13][16]

-

Gas Liberation: Contact with acids liberates highly toxic chlorine gas.[3][15][16]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[4][16] It is moisture-sensitive.[16]

References

- 1. Calcium hypochlorite - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Calcium Hypochlorite: Properties, Uses & Reactions Explained [vedantu.com]

- 4. urbanforestrysouth.org [urbanforestrysouth.org]

- 5. dongachem.vn [dongachem.vn]

- 6. pschemicals.com [pschemicals.com]

- 7. Aguachlon-What is the pH of Calcium Hypochlorite? A Complete Guide to Its Chemistry and Applications [aguachlon.com]

- 8. Does Calcium Hypochlorite Raise pH?-Aguachlon [aguachlon.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Use and Properties of Calcium hypochlorite_Chemicalbook [chemicalbook.com]

- 12. byjus.com [byjus.com]

- 13. Calcium Hypochlorite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. sciencemadness.org [sciencemadness.org]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. egyankosh.ac.in [egyankosh.ac.in]

- 20. web.faa.illinois.edu [web.faa.illinois.edu]

An In-depth Technical Guide to the Stability and Shelf Life of Calcium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and shelf life of calcium hypochlorite (B82951), a powerful oxidizing agent with widespread applications. Understanding its degradation pathways and the factors influencing its stability is critical for ensuring its efficacy, safety, and optimal storage. This document delves into the core chemical principles, presents quantitative stability data, and outlines detailed experimental protocols for stability assessment.

Introduction to Calcium Hypochlorite

Calcium hypochlorite, Ca(OCl)₂, is a widely used disinfectant and bleaching agent. It is commercially available as a white or grayish-white solid in granular or tablet form, typically with an available chlorine content of 65% to 73%.[1] Its efficacy is derived from the hypochlorite ion (OCl⁻), a strong oxidizing agent that is effective against a broad spectrum of microorganisms.[2][3] Compared to its liquid counterpart, sodium hypochlorite, the solid form of calcium hypochlorite offers greater stability and a higher concentration of available chlorine, making it advantageous for transport and long-term storage.[4][5][6]

Chemical Stability and Decomposition Pathways

The inherent instability of the hypochlorite ion is the primary driver of calcium hypochlorite degradation. The decomposition process can be influenced by a variety of factors and can proceed through several pathways, both in solid form and in aqueous solution.

Decomposition in Aqueous Solution

When dissolved in water, calcium hypochlorite forms hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻). The equilibrium between these two species is pH-dependent. The decomposition of the hypochlorite ion in aqueous solution is a second-order reaction with respect to the hypochlorite concentration and is influenced by temperature, pH, and ionic strength.[7][8] The primary decomposition reaction leads to the formation of chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻) ions.[7][8]

Decomposition of Solid Calcium Hypochlorite

The decomposition of solid calcium hypochlorite is an exothermic process that can be accelerated by heat, moisture, and the presence of impurities.[2][7] The process can be complex, involving multiple reaction pathways. One major route is a disproportionation reaction that yields calcium chlorate (Ca(ClO₃)₂) and calcium chloride (CaCl₂).[9] Depending on the presence of water, the decomposition can also lead to the evolution of chlorine (Cl₂) or oxygen (O₂) gas.[2][9] At elevated temperatures (above 175°C or 350°F), the decomposition can become rapid and violent, releasing heat, oxygen, and chlorine monoxide gas.[10][11]

Factors Influencing Stability

Several environmental and chemical factors can significantly impact the stability and, consequently, the shelf life of calcium hypochlorite.

-

Temperature: High temperatures are a primary catalyst for the decomposition of calcium hypochlorite.[2] The rate of decomposition increases with rising temperature.[2] It is recommended to store calcium hypochlorite in a cool environment, ideally below 50°C (120°F).[12]

-

Moisture: Calcium hypochlorite is stable in its dry form, but the presence of moisture significantly accelerates its decomposition.[2] Water can trigger the release of chlorine gas and can lead to dangerous reactions.[2] Therefore, it is crucial to store it in a dry place and in tightly sealed containers.

-

Impurities: The presence of certain impurities, particularly transition metal ions (e.g., iron, copper, manganese, cobalt), can catalyze the decomposition of calcium hypochlorite.[9] Contact with organic materials can also lead to rapid and potentially explosive reactions.[2]

-

pH (in solution): The stability of aqueous hypochlorite solutions is highly pH-dependent. Maintaining a pH above 11 is crucial for the stability of hypochlorite solutions.[13] At lower pH values, the decomposition rate increases significantly.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of calcium hypochlorite under various conditions.

Table 1: Decomposition of Solid Calcium Hypochlorite

| Parameter | Condition | Observation | Reference |

| Annual Loss of Available Chlorine | Normal atmospheric conditions (dry and cool) | 3% to 5% per year | [7][9] |

| Effect of Water Content (at 40°C) | 2-3 wt% water | Decomposition increases by about 4 times (compared to 20°C) | [3] |

| 5-6 wt% water | Decomposition increases by 7 to 8 times (compared to 20°C) | [3] | |

| Effect of Stabilizer (at 40°C for 50 days) | With at least 5 wt% Calcium Hydroxide (B78521) | Decomposition rate of 6.0% | [3] |

| Without added Calcium Hydroxide | Decomposition rate of 13.5% | [3] |

Table 2: Kinetics of Aqueous Calcium Hypochlorite Decomposition

| Temperature (°C) | Second-Order Rate Constant (k) (L/mol·s) |

| 55 | 0.00013 |

| 65 | 0.00045 |

| 75 | 0.0014 |

| 85 | 0.0042 |

| Data derived from aqueous decomposition studies.[8] |

The activation energy for the aqueous decomposition of calcium hypochlorite has been determined to be 96.8 kJ/mol.[8]

Stabilization Strategies

To enhance the stability and extend the shelf life of calcium hypochlorite, various stabilization strategies are employed during its manufacture. A key approach is the addition of stabilizers that can mitigate the effects of factors that promote decomposition.

Calcium Hydroxide (Ca(OH)₂): The addition of calcium hydroxide is a common method for stabilizing calcium hypochlorite. The presence of at least 5 wt% calcium hydroxide can significantly improve stability, especially in products with a higher water content.[3] Calcium hydroxide helps to maintain a higher pH and can react with acidic impurities that might otherwise accelerate decomposition.

Experimental Protocols for Stability Assessment

Assessing the stability of calcium hypochlorite involves monitoring the loss of available chlorine over time and under various conditions. The following are detailed methodologies for key experiments.

Determination of Available Chlorine by Iodometric Titration

This method determines the amount of active chlorine that is available to react.

Principle: Calcium hypochlorite, in an acidic medium, liberates free iodine from a potassium iodide solution. The amount of liberated iodine is stoichiometrically equivalent to the amount of available chlorine. This free iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.

Reagents:

-

Potassium iodide (KI), solid

-

Glacial acetic acid (CH₃COOH)

-

Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1%)

-

Deionized water

Procedure:

-

Accurately weigh a sample of calcium hypochlorite (e.g., 0.2-0.3 g) and transfer it to a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water to dissolve the sample.

-

Add about 2 g of potassium iodide (KI) to the flask and swirl to dissolve.

-

Carefully add 10 mL of glacial acetic acid to the flask to acidify the solution. The solution will turn a dark brown color due to the liberation of iodine.

-

Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears, leaving a colorless solution.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the percentage of available chlorine using the appropriate formula.

Accelerated Aging Study

Accelerated aging studies are used to predict the long-term stability and shelf life of a product by subjecting it to elevated stress conditions, primarily temperature and humidity.[5][14]

Principle: The Arrhenius equation is often used to model the relationship between temperature and the rate of chemical degradation. By exposing the product to higher temperatures, the aging process is accelerated, and the shelf life at normal storage conditions can be estimated.[15]

Procedure:

-

Place accurately weighed samples of calcium hypochlorite into appropriate containers that allow for exposure to the controlled environment but prevent cross-contamination.

-

Place the containers in a stability chamber set to a specific elevated temperature (e.g., 40°C, 50°C) and controlled relative humidity (e.g., 75% RH).[5]

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples from the chamber.

-

Allow the samples to equilibrate to ambient conditions.

-

Analyze the samples for the percentage of available chlorine using the iodometric titration method described above.

-

Plot the percentage of available chlorine versus time for each temperature condition.

-

Use the data to calculate the degradation rate at each temperature and extrapolate to predict the shelf life under normal storage conditions (e.g., 25°C).

Thermal Decomposition Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the thermal stability and decomposition of materials.

Principle:

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It can identify the temperatures at which decomposition and mass loss occur.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as decomposition and melting.[16][17]

Procedure:

-

Accurately weigh a small amount of the calcium hypochlorite sample (typically 2-10 mg) into an appropriate DSC or TGA sample pan.[12]

-

Place the sample pan and a reference pan (usually empty) into the instrument.

-

Program the instrument with the desired temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 500°C).

-

The experiment is typically run under a controlled atmosphere, such as a continuous flow of an inert gas like nitrogen, to prevent unwanted oxidative reactions.

-

The instrument will record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to calcium hypochlorite stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Aguachlon-Decomposition of Calcium Hypochlorite: Chemical Reactions and Safety Tips [aguachlon.com]

- 3. US4355014A - Stable calcium hypochlorite composition and method for manufacture thereof - Google Patents [patents.google.com]

- 4. live.euronext.com [live.euronext.com]

- 5. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]